molecular formula C24H42N4O4 B12569796 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide CAS No. 258334-85-9

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide

Katalognummer: B12569796
CAS-Nummer: 258334-85-9
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: DJNJETPKQAHXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C24H38N2O4. It is known for its unique chemical structure, which includes two ethylhexyl groups attached to a benzene ring through oxygen atoms, and two carbohydrazide groups. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-ethylhexanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is unique due to the presence of both ethylhexyl and carbohydrazide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

258334-85-9

Molekularformel

C24H42N4O4

Molekulargewicht

450.6 g/mol

IUPAC-Name

2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C24H42N4O4/c1-5-9-11-17(7-3)15-31-21-13-20(24(30)28-26)22(14-19(21)23(29)27-25)32-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16,25-26H2,1-4H3,(H,27,29)(H,28,30)

InChI-Schlüssel

DJNJETPKQAHXHJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OCC(CC)CCCC)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.